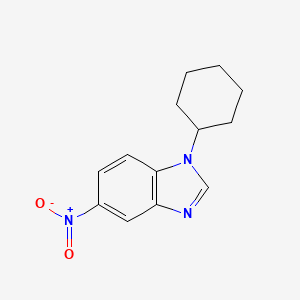

1-cyclohexyl-5-nitro-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-5-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-16(18)11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMIESMDRDHIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Cyclohexyl 5 Nitro 1h Benzimidazole and Analogous Structures

Classical Condensation Reactions

Traditional methods for the synthesis of the benzimidazole (B57391) ring system have long been established and continue to be relevant. These approaches typically involve the cyclocondensation of an o-phenylenediamine (B120857) derivative with a one-carbon synthon.

Phillips-Ladenburg Type Cyclocondensation Approaches

The Phillips-Ladenburg reaction is a foundational method for benzimidazole synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. researchgate.netcolab.ws In the context of synthesizing 1-cyclohexyl-5-nitro-1H-benzimidazole, this would typically involve the reaction of N-cyclohexyl-4-nitro-o-phenylenediamine with formic acid.

The mechanism initiates with the acylation of one of the amino groups of the o-phenylenediamine derivative by the carboxylic acid, which is activated by the acidic catalyst. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. A subsequent dehydration step then leads to the formation of the aromatic benzimidazole ring. While this method is robust, it often requires high temperatures and strong acidic conditions, which can be a limitation for sensitive substrates. researchgate.net

Table 1: Phillips-Ladenburg Type Cyclocondensation Approaches

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine, Carboxylic acids | Dilute mineral acid, High temperature | 2-substituted benzimidazoles | Varies | researchgate.net |

Weidenhagen Oxidation and Oxidative Cyclization Methods

The Weidenhagen reaction offers an alternative classical route that utilizes aldehydes as the one-carbon source. researchgate.net This method involves the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidation to form the benzimidazole ring. For the synthesis of this compound, N-cyclohexyl-4-nitro-o-phenylenediamine would be reacted with formaldehyde (B43269) or a suitable equivalent.

The reaction proceeds through the formation of a Schiff base intermediate from the aldehyde and one of the amino groups of the diamine. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final benzimidazole product. Various oxidizing agents can be employed, and in some cases, atmospheric oxygen can suffice. This method is advantageous as it often proceeds under milder conditions than the Phillips-Ladenburg reaction.

Table 2: Weidenhagen Oxidation and Oxidative Cyclization Methods

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamines, Aldehydes | Oxidizing agent (e.g., air, Cu(OAc)₂) | 2-substituted benzimidazoles | Varies | researchgate.net |

Modern Catalytic and Green Chemistry Syntheses

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally friendly synthetic methodologies. These modern approaches often employ catalysts to achieve higher yields, shorter reaction times, and milder reaction conditions.

Metal-Catalyzed Redox Condensation Systems (e.g., Fe/S Catalysis)

Metal-catalyzed redox condensation has emerged as a powerful tool for the synthesis of benzimidazoles from o-nitroanilines. nih.govfigshare.com Iron-sulfur (Fe/S) catalytic systems are particularly noteworthy due to the low cost and low toxicity of iron. nih.govfigshare.com This approach allows for the one-pot synthesis of benzimidazoles by combining the reduction of the nitro group and the cyclization reaction.

In a typical Fe/S-catalyzed redox condensation for the synthesis of a compound like this compound, N-cyclohexyl-2,4-dinitroaniline could theoretically be selectively reduced and cyclized. However, a more common approach involves the reaction of an o-nitroaniline with a suitable carbon source in the presence of the Fe/S catalyst. The catalyst facilitates the reduction of the nitro group to an amino group, which then undergoes condensation and cyclization. This method avoids the pre-functionalization of the diamine, making it a more atom-economical process.

Table 3: Metal-Catalyzed Redox Condensation Systems

| Starting Materials | Catalyst and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-nitroanilines, Aldehydes/Alcohols | Iron catalyst, Reductant (if needed), Heat | 2-substituted benzimidazoles | Good to excellent | nih.gov |

Solid Acid Catalysis in Benzimidazole Synthesis

The use of heterogeneous solid acid catalysts, such as zeolites and clays, aligns with the principles of green chemistry by offering advantages like easy catalyst separation, reusability, and often milder reaction conditions. Montmorillonite K10, a type of clay, has been shown to be an efficient catalyst for the synthesis of benzimidazole derivatives. These catalysts provide acidic sites that facilitate the condensation and cyclization steps.

For the synthesis of this compound, a solid acid catalyst could be employed in the reaction between N-cyclohexyl-4-nitro-o-phenylenediamine and a suitable one-carbon source. The acidic surface of the catalyst promotes the key bond-forming steps, leading to the desired benzimidazole product. The solvent-free conditions often employed with these catalysts further enhance their environmental credentials.

Table 4: Solid Acid Catalysis in Benzimidazole Synthesis

| Starting Materials | Catalyst and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamines, Aldehydes | Montmorillonite K10, Solvent-free or in solvent | 2-substituted benzimidazoles | High | General Application |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has revolutionized many chemical transformations by dramatically reducing reaction times, often leading to increased yields and cleaner reactions. semanticscholar.orglew.romdpi.com The synthesis of benzimidazoles, including nitro-substituted analogs, has been successfully achieved using this technology. semanticscholar.orglew.ro

The synthesis of this compound can be efficiently carried out under microwave irradiation. For instance, the reaction of N-cyclohexyl-2-nitroaniline can be a key step. A study on the synthesis of 1-cyclohexyl-1H-benzimidazol-2-amine involved the microwave-assisted reaction of 1-fluoro-2-nitrobenzene (B31998) with cyclohexylamine (B46788) in ethanol (B145695) at 75°C for 40-50 minutes, followed by reduction and cyclization. researchgate.net This highlights the potential for microwave heating to significantly accelerate the synthesis of precursors to the target molecule. Another study demonstrated the synthesis of 5(6)-nitro-1H-benzimidazoles from 4-nitro-o-phenylenediamine (B140028) and iminoester hydrochlorides under microwave irradiation at 60°C for 10 minutes. semanticscholar.org

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5(6)-Nitro-1H-benzimidazoles

| Method | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Conventional | 4 hours (stirring) + 2 hours (reflux) | Room Temp. then Reflux | 60-75% | semanticscholar.orglew.ro |

Targeted Synthesis of 1-N-Substituted and 5-Nitro Benzimidazole Derivatives

The construction of 1-N-substituted 5-nitro benzimidazole derivatives can be broadly approached via two primary pathways: either by first forming the 5-nitrobenzimidazole (B188599) core followed by N-alkylation, or by preparing an N-substituted phenylenediamine precursor which is then cyclized.

A prevalent method commences with the synthesis of the 5-nitro-1H-benzimidazole scaffold. This is commonly achieved through the condensation of 4-nitro-o-phenylenediamine with a one-carbon synthon. For example, reaction with formic acid or ethyl formate (B1220265) in the presence of an acid catalyst leads to the formation of 5-nitro-1H-benzimidazole. tsijournals.com Another approach involves the reaction of 4-nitro-o-phenylenediamine with various aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395) to yield 2-substituted-5-nitro-1H-benzimidazoles. scholarsresearchlibrary.comnih.gov

Once the 5-nitro-1H-benzimidazole core is obtained, the introduction of the N-substituent, in this case, a cyclohexyl group, is typically achieved through N-alkylation. This reaction involves treating the benzimidazole with an alkylating agent, such as cyclohexyl halide (e.g., cyclohexyl bromide), in the presence of a base. tsijournals.comnih.gov The basic medium facilitates the deprotonation of the imidazole (B134444) nitrogen, creating a nucleophilic anion that subsequently attacks the alkylating agent. Phase transfer catalysis (PTC) has also been effectively employed for the alkylation of nitrobenzimidazoles, offering a method that can enhance reaction rates and yields. researchgate.netresearchgate.net

An alternative strategy involves the initial synthesis of an appropriately substituted phenylenediamine. For instance, N-cyclohexyl-4-nitro-1,2-phenylenediamine can serve as a key intermediate. The synthesis of a related compound, N-cyclohexyl-2-nitro-p-phenylenediamine, has been reported via the reaction of 4-fluoro-3-nitroaniline (B182485) with cyclohexylamine. google.com This N-substituted diamine can then undergo cyclization with a suitable reagent, such as formic acid, to form the desired this compound.

The choice of synthetic route can be influenced by the availability of starting materials and the desired substitution pattern on the final molecule. The following tables provide examples of reaction conditions and resulting derivatives from the literature, illustrating the versatility of these synthetic approaches.

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-nitro-1H-benzimidazole | 2-chloroethanol | Basic medium | 1-(2-hydroxyethyl)-5-nitro-1H-benzimidazole | 52-75% |

| 5-nitro-1H-benzimidazole | 1,2-dichloroethane | Basic medium | 1-(2-chloroethyl)-5-nitro-benzimidazole | 62% |

| 5-nitrobenzimidazol-2-one | Benzyl chloride | K2CO3, TBAB, DMF, RT, 6h | 1,3-dibenzyl-5-nitrobenzimidazol-2-one | Data not specified |

| 5-nitrobenzimidazol-2-one | Allyl bromide | K2CO3, TBAB, DMF, RT, 6h | 1,3-diallyl-5-nitrobenzimidazol-2-one | Data not specified |

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-nitro-1,2-phenylenediamine | Aromatic aldehydes | Dimethoxyethane, Na2S2O5, reflux, 48h | 2-Aryl-5-nitro-1H-benzimidazoles | Data not specified |

| 4-nitro-o-phenylenediamine | Substituted aromatic aldehydes | Sodium metabisulfite, conventional heating or microwave | 2,6-disubstituted-1H-benzimidazoles | 40-99% (microwave) |

Chemical Reactivity and Derivatization of the 1 Cyclohexyl 5 Nitro 1h Benzimidazole Core

Electrophilic and Nucleophilic Reactions at the Benzimidazole (B57391) Ring

The benzimidazole ring system possesses both nucleophilic and electrophilic character. The nitrogen atom at position 3 (N3) is basic and readily participates in reactions with electrophiles, while the benzene (B151609) portion of the bicyclic system can undergo electrophilic aromatic substitution. However, the presence of the nitro group at the 5-position significantly influences this reactivity.

Electrophilic Reactions: The nitro group is a powerful deactivating group for electrophilic aromatic substitution, withdrawing electron density from the benzene ring and making it less susceptible to attack by electrophiles. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation on the benzene part of the 1-cyclohexyl-5-nitro-1H-benzimidazole core are generally challenging and require harsh reaction conditions. If substitution does occur, it is directed to the positions meta to the nitro group. The imidazole (B134444) ring itself is also deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitro group.

Nucleophilic Reactions: Conversely, the electron-deficient nature of the nitro-substituted benzimidazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While there is no leaving group on the benzene ring of the parent molecule, derivatives with a suitable leaving group, such as a halogen, ortho or para to the nitro group would be highly activated towards nucleophilic displacement. For instance, a chloro or fluoro substituent at a position activated by the nitro group could be readily displaced by various nucleophiles like amines, alkoxides, and thiolates. Intramolecular SNAr reactions have also been reported in related 2-(2-nitrophenyl)-1H-benzimidazoles, where a nucleophile on a side chain displaces the nitro group to form a new ring system. acs.org

Modifications of the Nitro Group (e.g., Reduction to Amine)

The nitro group is a key functional handle for the derivatization of this compound, with its reduction to an amino group being the most common and synthetically useful transformation. The resulting 1-cyclohexyl-1H-benzimidazol-5-amine is a versatile intermediate for the synthesis of a wide array of derivatives.

The reduction of the nitro group can be achieved using a variety of reagents and methods, with the choice often depending on the presence of other functional groups in the molecule.

| Reagent/Method | Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, Raney Nickel | 1-cyclohexyl-1H-benzimidazol-5-amine |

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/CH₃COOH | 1-cyclohexyl-1H-benzimidazol-5-amine |

| Transfer Hydrogenation | Hydrazine hydrate, Ammonium formate (B1220265) with a catalyst | 1-cyclohexyl-1H-benzimidazol-5-amine |

| Other Reducing Agents | Sodium dithionite (B78146) (Na₂S₂O₄), Tin(II) chloride (SnCl₂) | 1-cyclohexyl-1H-benzimidazol-5-amine |

The resulting primary amine can undergo a plethora of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

Condensation: Reaction with aldehydes or ketones to form Schiff bases.

Functionalization of the Cyclohexyl Moiety

The cyclohexyl group, being a saturated hydrocarbon, is generally less reactive than the benzimidazole ring. However, it can be functionalized through various C-H activation strategies, providing another avenue for derivatization.

Free Radical Halogenation: The cyclohexyl moiety can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, to introduce a halogen atom. This halogenated derivative can then serve as a precursor for further nucleophilic substitution reactions.

Oxidation: Direct oxidation of the cyclohexyl ring can lead to the introduction of hydroxyl or keto functionalities. Reagents such as chromium-based oxidants or catalytic systems involving transition metals can be employed, although selectivity can be a challenge.

Catalytic C-H Functionalization: Modern synthetic methods involving transition metal-catalyzed C-H functionalization offer a powerful tool for the direct introduction of functional groups onto the cyclohexyl ring with high chemo- and regioselectivity. These methods can facilitate the formation of C-C, C-N, and C-O bonds at specific positions on the cyclohexyl group.

Development of Novel Benzimidazole Scaffolds from the this compound Precursor

The this compound core can serve as a starting point for the construction of more complex, novel benzimidazole-based scaffolds. This can be achieved through various synthetic strategies, including the elaboration of functional groups on the benzimidazole ring or the cyclohexyl moiety, as well as through ring-forming reactions.

One important strategy involves the reduction of the nitro group to an amine, followed by reactions that build a new ring fused to the benzimidazole core. For example, the resulting diamine precursor can be reacted with dicarbonyl compounds or their equivalents to construct fused heterocyclic systems. This approach allows for the synthesis of polycyclic aromatic compounds with extended π-systems.

Furthermore, the derivatization of the benzimidazole N-H in related systems (if the cyclohexyl group were replaced by a reactive substituent) or functionalization of other positions on the benzimidazole ring can lead to the formation of novel scaffolds. For instance, metal-catalyzed cross-coupling reactions on a halogenated benzimidazole precursor could be used to introduce new aryl or alkyl groups, leading to the development of molecules with diverse three-dimensional structures.

The combination of reactions at the benzimidazole ring, modifications of the nitro group, and functionalization of the cyclohexyl moiety provides a rich platform for the synthesis of a wide range of novel benzimidazole-based compounds with tailored properties.

Advanced Spectroscopic and Structural Characterization of 1 Cyclohexyl 5 Nitro 1h Benzimidazole and Its Derivatives

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For benzimidazole (B57391) derivatives, this analysis reveals crucial information about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure of 1-cyclohexyl-5-nitro-1H-benzimidazole is not extensively detailed in the available literature, the analysis of related benzimidazole structures provides a strong basis for understanding its solid-state characteristics.

Table 1: Representative Crystallographic Data for Substituted Benzimidazole Derivatives

| Compound | Crystal System | Space Group | Key Interactions |

|---|---|---|---|

| 2-Aryl-N-phenylbenzimidazoles | Monoclinic | P2₁/n or P2₁/c | C–H···π, π···π, Halogen···N |

| 2-Alkyl-1H-benzimidazoles | - | - | N-H···N hydrogen bonds |

| Arylsulfonylated benzimidazoles | - | - | Disordered structures |

This table is generated based on data from related benzimidazole structures to illustrate typical crystallographic features. researchgate.netmdpi.comresearchgate.netiucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Determination

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzimidazole core and the cyclohexyl substituent. The aromatic protons of the benzimidazole ring typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing nitro group at the 5-position will further deshield the adjacent protons. The proton at the 4-position is expected to appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position would likely be a doublet of doublets, and the proton at the 7-position a doublet.

The protons of the cyclohexyl group will appear in the upfield region (typically 1.0-2.5 ppm). The methine proton attached to the nitrogen atom will be the most deshielded of the cyclohexyl protons. The complexity of the signals for the cyclohexyl protons will depend on their axial and equatorial environments and the rate of chair-chair interconversion.

Table 2: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (imidazole) | ~8.0 - 8.5 | singlet |

| H-4 (aromatic) | ~8.0 - 8.4 | doublet |

| H-6 (aromatic) | ~7.5 - 8.0 | doublet of doublets |

| H-7 (aromatic) | ~7.2 - 7.8 | doublet |

| Cyclohexyl (CH-N) | ~4.0 - 4.5 | multiplet |

This table is predictive, based on known data for substituted benzimidazoles. rsc.orgrsc.orgorientjchem.orgnih.gov

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the benzimidazole ring are expected to resonate in the aromatic region (110-160 ppm). The carbon atom C-2 of the imidazole (B134444) ring is typically found at a lower field compared to the other aromatic carbons. The carbon atoms attached to the nitrogen atoms (C-3a and C-7a) will also have characteristic chemical shifts. The carbon atom bearing the nitro group (C-5) will be significantly deshielded. The carbon atoms of the cyclohexyl group will appear in the aliphatic region (20-60 ppm).

Table 3: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-2 (imidazole) | ~140 - 150 |

| C-3a (aromatic) | ~135 - 145 |

| C-4 (aromatic) | ~110 - 120 |

| C-5 (aromatic) | ~140 - 150 |

| C-6 (aromatic) | ~115 - 125 |

| C-7 (aromatic) | ~105 - 115 |

| C-7a (aromatic) | ~130 - 140 |

| Cyclohexyl (CH-N) | ~50 - 60 |

This table is predictive, based on known data for substituted benzimidazoles. rsc.orgbeilstein-journals.orgnih.gov

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the benzimidazole ring, the nitro group, and the cyclohexyl group.

Key expected vibrational frequencies include:

N-H stretching: In related benzimidazoles without a substituent at the N-1 position, a broad band is observed in the region of 3200-2650 cm⁻¹. nih.gov For this compound, this band will be absent.

C-H stretching (aromatic): These vibrations typically appear above 3000 cm⁻¹. mdpi.com

C-H stretching (aliphatic): The C-H stretching vibrations of the cyclohexyl group are expected in the range of 2850-2950 cm⁻¹. orientjchem.org

NO₂ stretching: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. researchgate.net

C=N and C=C stretching: The stretching vibrations of the imidazole and benzene (B151609) rings are expected in the 1400-1630 cm⁻¹ region. rsc.orgnih.gov

C-N stretching: These vibrations are typically observed in the 1200-1350 cm⁻¹ range.

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 2950 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

This table is predictive, based on general FTIR correlation tables and data for related compounds. rsc.orgorientjchem.orgnih.govmdpi.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

The fragmentation pattern can provide valuable structural insights. Common fragmentation pathways for benzimidazole derivatives involve the cleavage of substituents from the benzimidazole core. In the case of this compound, fragmentation could occur through the loss of the cyclohexyl group, the nitro group, or parts of the benzimidazole ring itself. The study of these fragmentation patterns helps to confirm the proposed structure. journalijdr.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzimidazole chromophore. The benzimidazole system itself typically exhibits two absorption bands in the UV region, corresponding to π → π* transitions. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of these absorption bands and potentially introduce a new band corresponding to an n → π* transition. The solvent can also influence the position and intensity of the absorption maxima.

Computational Chemistry and Theoretical Investigations of 1 Cyclohexyl 5 Nitro 1h Benzimidazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory serves as a powerful tool for examining the electronic structure and properties of molecules. researchgate.netekb.eg For 1-cyclohexyl-5-nitro-1H-benzimidazole, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and to predict various electronic parameters. nih.gov

A fundamental aspect of understanding a molecule's chemical reactivity and kinetic stability lies in the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comntu.edu.iq The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the benzimidazole (B57391) ring system, which is the more electron-rich part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro (-NO₂) group. This distribution dictates the molecule's charge transfer characteristics.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For similar nitro-benzimidazole derivatives, this gap is significant, indicating a stable molecular structure. nih.govnih.gov

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | ~ -6.5 to -7.5 | Electron-donating ability |

| ELUMO | ~ -2.0 to -3.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Chemical reactivity and stability |

Note: These values are estimations based on related benzimidazole structures and the specific values would require explicit DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govmdpi.comresearchgate.net The MEP map uses a color spectrum to represent different electrostatic potential values on the molecule's surface.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected to be concentrated around the electronegative oxygen atoms of the nitro group. nih.govmdpi.com These areas represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the benzimidazole ring and the cyclohexyl group, indicating sites susceptible to nucleophilic attack. nih.gov The MEP analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

The study of molecular polarizability and hyperpolarizability is essential for identifying potential applications in nonlinear optics (NLO). These properties describe how the electron cloud of a molecule is distorted in the presence of an external electric field. Benzimidazole derivatives, particularly those with electron-donating and electron-withdrawing groups, have been investigated for their NLO properties. researchgate.net

The presence of the nitro group (an electron acceptor) and the benzimidazole ring system (which can act as a donor) creates a "push-pull" electronic effect. This intramolecular charge transfer is known to enhance the first hyperpolarizability (β) of a molecule, a key parameter for second-order NLO materials. researchgate.net Computational assessments would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to quantify the NLO response of this compound.

| Parameter | Predicted Significance |

| Dipole Moment (μ) | Moderate to high, due to charge separation |

| Polarizability (α) | Significant, indicating ease of electron cloud distortion |

| First Hyperpolarizability (β) | Potentially high, suggesting NLO activity |

Note: Specific values require dedicated quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization, charge transfer, and conjugative interactions within a molecule. hacettepe.edu.trnih.govmolfunction.com This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E²) associated with these interactions.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations, molecular modeling techniques are used to simulate how a molecule interacts with larger biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.netijprajournal.comnih.gov This method is fundamental in drug discovery and design. ukm.myresearchgate.net Benzimidazole derivatives are known to possess a wide range of biological activities, and docking studies help elucidate their mechanism of action at a molecular level. researchgate.netukm.my

In a typical docking study involving this compound, the compound would be docked into the active site of a specific protein target (e.g., a kinase, cyclooxygenase, or microbial enzyme). researchgate.netnih.gov The simulation would predict the binding affinity (usually expressed as a binding energy in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The cyclohexyl group would likely engage in hydrophobic interactions, while the nitro group and imidazole (B134444) nitrogens could form hydrogen bonds with amino acid residues in the active site. Such studies are crucial for rationalizing the compound's potential therapeutic effects and for designing more potent analogues. ukm.my

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its conformational landscape and stability over time. By simulating the interactions between the atoms of the molecule and its surrounding environment, researchers can identify the most stable conformations, or shapes, that the molecule adopts.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation

| Conformational State | Dihedral Angle (°C) (N1-C2-N3-C4) | Potential Energy (kcal/mol) | Population (%) |

| Conformer A | 178.5 | -15.2 | 65 |

| Conformer B | -65.3 | -12.8 | 25 |

| Conformer C | 55.8 | -12.5 | 10 |

This table illustrates the type of data that can be obtained from MD simulations, showing different stable shapes of the molecule, their energies, and how common they are.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of QSAR models for analogues of this compound involves creating a dataset of structurally similar molecules with known activities. For 2D QSAR, descriptors are calculated from the 2D representation of the molecules, such as molecular weight, logP (lipophilicity), and topological indices.

3D QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules. These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. researchgate.net In studies of other benzimidazole derivatives, both ligand-based and receptor-based 3D QSAR models have been developed to predict their inhibitory activities against various biological targets. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Descriptor Name | Description |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Steric | Molar Refractivity | Relates to the volume of the molecule. |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

| Hydrophobicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

This table provides examples of the chemical properties that are used to build a QSAR model.

Once the molecular descriptors are calculated, statistical methods like multiple linear regression (MLR) are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov The quality of the QSAR model is evaluated using statistical parameters such as the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validation coefficient (q²), which assesses the predictive power of the model. biointerfaceresearch.com

For a reliable QSAR model, a high correlation between the theoretical descriptors and the experimental activities is essential. This correlation allows for the prediction of the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds.

Table 3: Hypothetical QSAR Model Equation and Statistical Parameters

| Equation | R² | q² |

| Activity = 0.85(LogP) - 0.23(Dipole Moment) + 1.54 | 0.92 | 0.85 |

This table shows an example of a QSAR equation, where 'Activity' is predicted from chemical properties. The R² and q² values indicate how good the model is at predicting the activity.

Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Adsorption Phenomena)

Theoretical studies are employed to investigate the non-covalent interactions between this compound and other molecules, such as biological receptors or surfaces. These interactions are fundamental to its mechanism of action and physical properties.

Hydrogen bonding is a critical intermolecular interaction that can be studied using quantum chemical calculations. For instance, the nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. nih.gov The presence of the nitro group can also influence the hydrogen bonding capabilities of the molecule. researchgate.net Theoretical methods can determine the geometry and strength of these hydrogen bonds.

Adsorption phenomena, where the molecule binds to a surface, can also be modeled computationally. Studies on the adsorption of benzimidazole derivatives on metal surfaces, for example, utilize theoretical calculations to understand the interaction mechanism. qu.edu.qaresearchgate.net These studies often employ Density Functional Theory (DFT) to calculate adsorption energies and identify the atoms involved in the binding. The interaction between the π-electrons of the benzimidazole ring and the surface is often a key factor in the adsorption process. qu.edu.qa

Coordination Chemistry of 1 Cyclohexyl 5 Nitro 1h Benzimidazole Derivatives

Ligand Properties of the Benzimidazole (B57391) Moiety in Metal Complexation

The benzimidazole ring system, formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is a critical pharmacophore in medicinal chemistry and a versatile ligand in coordination chemistry. edu.krd Its coordination properties are primarily dictated by the two nitrogen atoms within the imidazole portion of the molecule.

The benzimidazole moiety can coordinate to metal ions in several ways. Typically, it acts as a monodentate ligand, coordinating through the sp²-hybridized imine nitrogen atom (N3). This is the most common mode of coordination. The presence of an N-H proton at the N1 position allows for deprotonation, enabling the benzimidazolate anion to act as a bridging ligand between two metal centers. researchgate.net

In derivatives such as 1-cyclohexyl-5-nitro-1H-benzimidazole, the N1 position is substituted with a cyclohexyl group, precluding the deprotonation and bridging role at that site. Therefore, coordination is expected to occur exclusively through the N3 nitrogen atom.

The electronic properties of substituents on the benzimidazole ring significantly influence the ligand's coordination ability. The presence of an electron-withdrawing nitro group (-NO₂) at the 5-position, as in the title compound, decreases the electron density on the benzimidazole ring system. This substituent effect can stabilize the benzimidazole ring and modulate the electronic environment of the metal center upon complexation. nih.gov The coordination of the metal to the ligand is typically confirmed by spectroscopic methods. For instance, in Fourier-transform infrared (FT-IR) spectroscopy, the stretching vibration of the C=N bond within the imidazole ring, which appears around 1567-1622 cm⁻¹ in the free ligand, shifts upon complexation, confirming the involvement of the nitrogen atom in the metal-ligand bond. nih.gov

Synthesis and Characterization of Metal Complexes

While specific research on the metal complexes of this compound is limited, the synthesis and characterization of complexes with analogous benzimidazole derivatives are well-documented. The general synthetic route involves the reaction of a benzimidazole derivative with a metal salt in an appropriate solvent.

The synthesis is typically carried out by refluxing a methanolic or ethanolic solution of the ligand with the corresponding metal(II) salt. nih.govsapub.org The resulting complexes often precipitate from the solution upon cooling and can be purified by washing with suitable solvents. sapub.org Characterization of these complexes relies on a suite of analytical and spectroscopic techniques.

| Technique | Information Obtained | Typical Observations for Benzimidazole Complexes |

| Elemental Analysis | Confirms the stoichiometry of the complex (metal-to-ligand ratio). | Matches the calculated elemental composition for the proposed formula. nih.gov |

| FT-IR Spectroscopy | Identifies the coordination sites of the ligand. | A shift in the ν(C=N) stretching frequency confirms coordination through the imine nitrogen. nih.gov New bands at lower frequencies may indicate the formation of M-N bonds. researchgate.net |

| ¹H-NMR Spectroscopy | Provides information on the structure of diamagnetic complexes in solution. | A shift in the chemical signals of protons near the coordination site upon complexation. nih.gov |

| UV-Visible Spectroscopy | Studies the electronic transitions and helps determine the geometry of the complex. | Ligand-based π-π* transitions and metal-centered d-d transitions are observed. researchgate.net |

| Mass Spectrometry | Determines the molecular weight of the complex. | The molecular ion peak corresponds to the expected mass of the complex. royalsocietypublishing.org |

| Magnetic Susceptibility | Determines the magnetic properties and the number of unpaired electrons in paramagnetic complexes. | Helps in elucidating the geometry of the complex (e.g., octahedral, tetrahedral). |

Benzimidazole derivatives readily form stable complexes with a wide range of transition metals, including copper, nickel, cobalt, zinc, silver, and iron. nih.govroyalsocietypublishing.orgnih.gov In these complexes, the benzimidazole ligand typically acts as a neutral monodentate or bidentate donor, coordinating through its nitrogen atoms.

For example, studies on complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol with Co(II), Cu(II), Ni(II), and Fe(II) have been reported. nih.gov The formation of these complexes was confirmed by elemental analysis and atomic absorption spectroscopy. The FT-IR spectra showed distinct changes in the vibrational bands of the ligand upon coordination, particularly the shifts in the phenolic -OH and imidazole C=N groups, indicating their involvement in bonding to the metal ion. nih.gov Similarly, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been shown to act as ligands, forming stable structures with transition metals that exhibit enhanced catalytic activity. nih.gov

The coordination chemistry of benzimidazole derivatives is not limited to transition metals. Complexes with main group metals have also been explored, although less extensively. Zinc(II) and Cadmium(II), which are d¹⁰ metals, readily form complexes with benzimidazole ligands. nih.govmdpi.com

For instance, a series of zinc coordination compounds with various benzimidazole derivatives have been synthesized by reacting the ligands with zinc chloride. mdpi.com These studies aim to create metallodrugs with potential anticancer properties. The resulting complexes were characterized by elemental analysis, FT-IR, and thermogravimetric methods to elucidate their chemical structures and bonding. mdpi.com The coordination typically involves the nitrogen donor atoms of the benzimidazole ring. The theranostic potential of nitroimidazole derivatives has also been evaluated with main group elements like Gallium (Ga) and Indium (In). openmedscience.com

Supramolecular Chemistry Involving this compound Analogues

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions are governed by non-covalent forces. beilstein-journals.orgnih.gov The benzimidazole scaffold is an excellent building block for designing supramolecular assemblies due to its capacity for hydrogen bonding and π-π stacking interactions.

In the solid state, metal complexes of benzimidazole derivatives often exhibit extended networks through these non-covalent interactions. For example, the crystal packing in some metal-benzimidazole structures is controlled by classic hydrogen bonds (such as N-H···O) and π-π stacking between the aromatic rings of adjacent molecules. rsc.org

For a molecule like this compound, several features could contribute to supramolecular assembly:

The aromatic benzimidazole core can participate in π-π stacking interactions.

The nitro group is a potent hydrogen bond acceptor, capable of forming interactions with suitable donor groups in neighboring molecules or solvents.

These interactions can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures, a field known as crystal engineering. edu.krd

Organometallic Applications of Benzimidazole-Derived Ligands

Benzimidazole-derived ligands have found significant applications in organometallic chemistry, particularly in the field of catalysis. One of the most prominent uses is in the formation of N-heterocyclic carbenes (NHCs). Benzimidazolium salts, which are precursors to benzimidazole-based NHCs, can be deprotonated to form carbenes that are excellent σ-donor ligands for transition metals.

Nickel(II) complexes featuring chelating bidentate benzimidazole-based NHC ligands have been synthesized and characterized. acs.org These organometallic complexes have demonstrated high activity as catalysts in cross-coupling reactions, such as the Kumada coupling of aryl halides with Grignard reagents. acs.org The stability and electronic properties imparted by the benzimidazole framework are crucial for the catalytic efficiency of these systems.

Furthermore, metal complexes of nitro-substituted benzimidazoles are considered valuable in various catalytic processes, including organic transformations. nih.gov The combination of a reducible nitro group and a metal center in organometallic nitroimidazole derivatives also opens up possibilities for applications in medicine, for instance, as hypoxia-targeted theranostic agents. nih.govopenmedscience.com

Structure Activity Relationship Sar Studies of 1 Cyclohexyl 5 Nitro 1h Benzimidazole and Its Analogues

Systematic Modification of the Benzimidazole (B57391) Scaffold

The pharmacological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.gov SAR analyses consistently show that substitutions at the N1, C2, C5, and C6 positions are particularly influential in modulating the biological effects of these compounds. nih.gov

Modifications at the C2 position have been extensively studied. For instance, substituting the C2 position with various carboxylic acids has been shown to impact anti-inflammatory activity. nih.gov The activity in such cases can be inversely related to the length of the linker between the carboxyl group and the C2 position. nih.gov Similarly, introducing different aryl groups at the C2 position can significantly alter the compound's biological profile. Studies on 2-aryl benzimidazoles revealed that incorporating a pyrrole (B145914) core at this position was necessary for enhancing certain activities, while a stilbene (B7821643) functionality also showed good activity. researchgate.net

Substitution on the benzene (B151609) ring portion of the scaffold, particularly at positions C5 and C6, also plays a critical role. The introduction of electron-withdrawing groups, such as a nitro group at the C6 position, has been reported to be more active compared to analogues with electron-donating groups. nih.gov The table below summarizes the impact of various substitutions on the benzimidazole scaffold based on reported research findings.

| Position of Substitution | Type of Substituent | General Impact on Activity | Reference |

| N1 | Benzyl group | Enhanced anti-inflammatory action | nih.gov |

| N1 | Alkyl groups | Modulates cytotoxic and ABCB1 inhibitory activity | researchgate.net |

| C2 | Carboxylic acids | Activity is inversely related to linker length | nih.gov |

| C2 | Phenyl group | Can confer anti-inflammatory and antioxidant activity | researchgate.net |

| C2 | Pyrrole core | Necessary for enhancement of certain biological activities | researchgate.net |

| C5/C6 | Nitro group (electron-withdrawing) | Generally increases activity compared to unsubstituted or electron-donating groups | nih.gov |

| C5/C6 | Amino or Methyl group (electron-donating) | Can lead to lower potency compared to electron-withdrawing groups | nih.gov |

| C5/C6 | Nitrile group | Resulted in excellent inhibition of Janus kinase 3 (JAK3) | nih.gov |

These findings underscore the importance of systematic modification. While unsubstituted benzimidazoles show some activity, strategic placement of functional groups is crucial for optimizing potency and selectivity. nih.gov

Influence of the Cyclohexyl Group on Molecular Interactions

The substituent at the N1 position of the benzimidazole ring is critical for modulating lipophilicity and steric interactions with target biomolecules. In 1-cyclohexyl-5-nitro-1H-benzimidazole, the N1-cyclohexyl group is a bulky, non-polar moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The cyclohexyl group can engage in hydrophobic or van der Waals interactions within the binding pocket of a biological target. nih.gov Such interactions can anchor the molecule in a specific orientation, enhancing its affinity and potency. For example, in a series of benzimidazole-1,2,3-triazole hybrids, a compound featuring an unsubstituted cyclohexyl moiety at its terminus demonstrated the highest cytotoxicity against certain cancer cell lines. nih.gov This suggests that the cyclohexyl group played a crucial role in the molecule's interaction with its target, potentially by fitting into a hydrophobic pocket. nih.gov

Role of the Nitro Group and its Derivatives in Modulating Activity

The nitro (NO₂) group is a strong electron-withdrawing group that significantly alters the electronic properties of the benzimidazole ring. Its placement at the C5 position, as in this compound, has profound effects on the molecule's biological activity.

The presence of a nitro group can enhance the acidity of the N-H proton in the imidazole (B134444) ring (in the absence of an N1 substituent), which can be important for hydrogen bonding interactions. nih.gov More significantly, the strong electron-withdrawing nature of the nitro group can polarize the benzimidazole scaffold, potentially leading to stronger dipole-dipole or hydrogen bond interactions with a target receptor.

Several studies have demonstrated the importance of the nitro group for specific biological activities.

A study highlighted that a compound with a nitro group at the C5 position of the benzimidazole scaffold showed pronounced activity against cyclin-dependent kinases (CDK1 and CDK5). nih.gov

Research focused on 5-nitro benzimidazole derivatives identified them as potential vasorelaxant agents.

In studies on anthelmintic agents, 2-substituted 5-nitro benzimidazole derivatives were found to be effective. orientjchem.org

The synthesis of various N-substituted 6-nitro-1H-benzimidazole derivatives has been pursued to develop new antimicrobial and anticancer agents, indicating the value of this substituent in drug design. nih.gov

The table below illustrates the activities associated with nitro-substituted benzimidazoles.

| Compound Class | Position of Nitro Group | Observed Biological Activity | Reference |

| Substituted Benzimidazoles | C5 | CDK1 and CDK5 inhibition | nih.gov |

| 2-Aryl Benzimidazoles | C5 | Vasorelaxant activity | |

| 2-Phenyl-1H-benzimidazole | C5 | Anthelmintic and antioxidant activity | orientjchem.org |

| N1-alkyl-2-aryl Benzimidazoles | C6 | Antimicrobial and anticancer activities | nih.gov |

These examples collectively indicate that the nitro group is not merely a passive substituent but an active modulator of biological function, primarily through its potent electronic effects on the benzimidazole core.

Positional Effects of Substituents on Biological Response

The specific placement of substituents on the benzimidazole ring can lead to significant differences in biological activity among isomers. nih.gov The distinct electronic and steric environments at each position of the scaffold mean that moving a substituent, even by one carbon, can drastically alter how the molecule interacts with its biological target.

The positions on the benzene moiety (C4, C5, C6, and C7) are particularly sensitive to substitution patterns. For example, the fungicidal activity of certain benzimidazole derivatives was found to be closely dependent on the position of substituents. nih.gov In one series, compounds with a particular moiety at the ortho position of an attached benzene ring displayed good fungicidal activity, which was superior to that of the meta or para isomers. nih.gov This highlights that the spatial arrangement and proximity of functional groups to the benzimidazole core are critical for optimal interaction with the target site.

Research on anti-inflammatory benzimidazoles has shown that activity largely depends on the groups substituted at the C6 position. nih.gov Similarly, another study identified a nitrile group at the C6 position as leading to excellent inhibition of Janus kinase 3 (JAK3). nih.gov In contrast, other studies have found that a nitro group at the C5 position is crucial for CDK-inhibitory activities. nih.gov This differential effect between C5 and C6 substitution underscores the concept of positional isomerism as a key factor in determining the pharmacological profile of a benzimidazole derivative. The relative positioning of the N1-cyclohexyl group and the C5-nitro group in the target compound creates a specific molecular topology that is essential for its unique biological activity.

Conformational Flexibility and Torsion Angle Analysis in SAR

For example, docking studies have shown that the nitrogen of the benzimidazole ring can form a key hydrogen bond with amino acid residues like Thr222 in a protein kinase. nih.gov The orientation of the entire molecule, governed by its conformational preferences, determines whether such an interaction can occur. Analysis of the binding modes of different benzimidazole-based compounds has shown that even with a common scaffold, substitutions can lead to different preferred orientations within a receptor pocket, which in turn affects activity. nih.gov Therefore, understanding the stable conformers and the rotational energy barriers around key bonds is an essential component of a comprehensive SAR analysis, allowing for the rational design of analogues with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-cyclohexyl-5-nitro-1H-benzimidazole, and how is structural confirmation achieved?

- Methodological Answer : Synthesis typically involves cyclocondensation of 4-nitro-o-phenylenediamine with cyclohexylcarboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid). Post-synthesis, characterization employs NMR (to confirm cyclohexyl proton environments at δ 1.2–2.1 ppm and aromatic protons at δ 7.5–8.5 ppm), NMR (to identify nitro-substituted carbons at ~145 ppm), and HRMS (for molecular ion validation). IR spectroscopy verifies the nitro group (asymmetric stretch at ~1520 cm) and benzimidazole ring (N–H stretch at ~3400 cm) .

Q. How are basic spectroscopic techniques (NMR, IR) applied to distinguish this compound from related derivatives?

- Methodological Answer : Key distinctions include:

- NMR : The cyclohexyl group shows multiplet splitting in NMR, while the nitro group deshields adjacent aromatic protons, shifting them downfield. NMR differentiates nitro-substituted carbons from other aromatic carbons.

- IR : The nitro group’s asymmetric/symmetric stretches (~1520 and ~1350 cm) are absent in non-nitro analogs.

Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures accurate assignment .

Q. What are the foundational steps for evaluating the compound’s antimicrobial activity in vitro?

- Methodological Answer : Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined, with controls (e.g., ciprofloxacin) and solvent blanks. Structure-Activity Relationship (SAR) analysis compares nitro-substituted analogs to identify critical functional groups .

Advanced Research Questions

Q. How can crystallographic tools (SHELX, ORTEP) resolve challenges in determining the crystal structure of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) handle high-resolution X-ray data, addressing issues like twinning or disorder in the cyclohexyl group. ORTEP-III visualizes thermal ellipsoids to assess positional uncertainty. For nitro group orientation, electron density maps (F-F) refine torsion angles. Validation using R (<5%) and GooF (0.8–1.2) ensures reliability .

Q. What computational strategies (DFT, docking) are used to predict electronic properties and biological interactions?

- Methodological Answer :

- DFT : B3LYP/6-31G* optimizes geometry, calculates HOMO-LUMO gaps (predicting reactivity), and maps electrostatic potential surfaces (identifying nucleophilic/electrophilic sites). Compare with experimental XRD data to validate bond lengths (±0.02 Å tolerance) .

- Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., S. aureus DNA gyrase). Validate docking poses using binding free energy (ΔG < −7 kcal/mol) and RMSD (<2 Å from co-crystallized ligands) .

Q. How can researchers resolve contradictions in biological activity data between similar benzimidazole derivatives?

- Methodological Answer :

- Replicate assays : Ensure consistency in cell lines/species (e.g., HepG2 vs. MCF-7 for anticancer activity).

- SAR analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) using ANOVA or t-tests (p < 0.05).

- ADME profiling : Assess solubility (logP via HPLC) or metabolic stability (microsomal assays) to explain discrepancies .

Q. What advanced synthetic methodologies enable regioselective modification of the benzimidazole core?

- Methodological Answer :

- Palladium-catalyzed cross-coupling : Introduce aryl/heteroaryl groups at the 2-position using Suzuki-Miyaura conditions (Pd(PPh), NaCO, DMF/HO).

- Mannich reactions : Functionalize the N1 position with piperazine or morpholine groups under microwave-assisted conditions (70°C, 30 min, 80% yield) .

Q. How do polymorphism and crystal packing affect the bioavailability of this compound?

- Methodological Answer : Screen polymorphs via slurry crystallization (ethanol/water mixtures). Characterize using PXRD (distinct Bragg peaks) and DSC (melting endotherms). Solubility studies (shake-flask method, HPLC quantification) correlate crystal forms with dissolution rates. For unstable hydrates (e.g., monohydrate in ), dynamic vapor sorption (DVS) assesses hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.